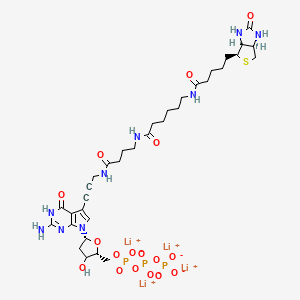
Biotin-16-dGTP (tetralithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-16-dGTP (tetralithium) is a biotin-labeled deoxyguanosine triphosphate (dGTP) compound. It is primarily used in molecular biology for labeling oligonucleotides, which are short DNA or RNA molecules. The biotin label allows for the detection and purification of these oligonucleotides using streptavidin or avidin-based methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-16-dGTP (tetralithium) involves the chemical modification of dGTP with a biotin moiety. The process typically includes the following steps:
Activation of dGTP: The dGTP molecule is activated using a suitable reagent, such as carbodiimide.
Biotinylation: The activated dGTP is then reacted with a biotin derivative, such as biotin-N-hydroxysuccinimide ester, under controlled conditions to form Biotin-16-dGTP.
Purification: The resulting Biotin-16-dGTP is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of Biotin-16-dGTP (tetralithium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Biotin-16-dGTP (tetralithium) primarily undergoes substitution reactions, where the biotin moiety is introduced into the dGTP molecule. It can also participate in polymerization reactions during DNA synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carbodiimide for activation and biotin-N-hydroxysuccinimide ester for biotinylation. The reactions are typically carried out in aqueous buffers at neutral pH.
Polymerization Reactions: During DNA synthesis, Biotin-16-dGTP is incorporated into the growing DNA strand by DNA polymerases under standard PCR or sequencing conditions.
Major Products
The major product of the biotinylation reaction is Biotin-16-dGTP (tetralithium). During DNA synthesis, the major products are biotin-labeled DNA molecules, which can be detected and purified using streptavidin or avidin-based methods .
Scientific Research Applications
Biotin-16-dGTP (tetralithium) has a wide range of applications in scientific research:
Molecular Biology: It is used for labeling oligonucleotides in various techniques, including PCR, sequencing, and hybridization assays.
Biochemistry: The biotin label allows for the detection and purification of labeled molecules using streptavidin or avidin-based methods.
Medicine: Biotin-16-dGTP is used in diagnostic assays to detect specific DNA or RNA sequences associated with diseases.
Mechanism of Action
Biotin-16-dGTP (tetralithium) exerts its effects through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction allows for the detection and purification of biotin-labeled molecules. The biotin moiety does not interfere with the normal function of the dGTP molecule, allowing it to be incorporated into DNA during synthesis .
Comparison with Similar Compounds
Biotin-16-dGTP (tetralithium) is unique due to its biotin label, which allows for easy detection and purification. Similar compounds include:
Biotin-16-dUTP: Used for labeling uridine triphosphate (dUTP) in DNA synthesis.
Biotin-16-dCTP: Used for labeling cytidine triphosphate (dCTP) in DNA synthesis.
Biotin-16-ddUTP: Used for labeling dideoxyuridine triphosphate (ddUTP) in DNA synthesis.
These compounds share the common feature of a biotin label but differ in the nucleotide base they are attached to, allowing for specific applications in DNA synthesis and labeling .
Properties
Molecular Formula |
C34H48Li4N9O17P3S |
|---|---|
Molecular Weight |
1007.7 g/mol |
IUPAC Name |
tetralithium;[[[(2R,5R)-5-[5-[3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-ynyl]-2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C34H52N9O17P3S.4Li/c35-33-41-31-29(32(48)42-33)20(17-43(31)28-16-22(44)23(58-28)18-57-62(53,54)60-63(55,56)59-61(50,51)52)8-6-14-37-27(47)12-7-15-38-25(45)10-2-1-5-13-36-26(46)11-4-3-9-24-30-21(19-64-24)39-34(49)40-30;;;;/h17,21-24,28,30,44H,1-5,7,9-16,18-19H2,(H,36,46)(H,37,47)(H,38,45)(H,53,54)(H,55,56)(H2,39,40,49)(H2,50,51,52)(H3,35,41,42,48);;;;/q;4*+1/p-4/t21-,22?,23+,24-,28+,30-;;;;/m0..../s1 |
InChI Key |
NXFWGTGNBRNPFS-VYUWXLQCSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5 |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)CCCNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


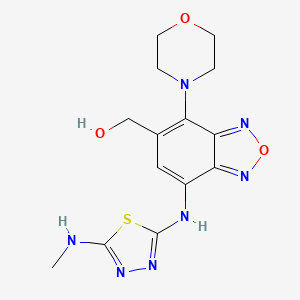
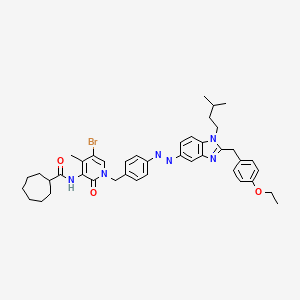
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)


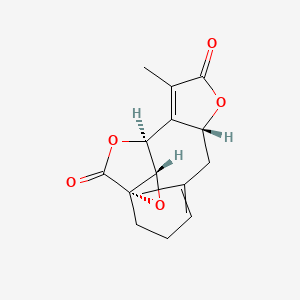
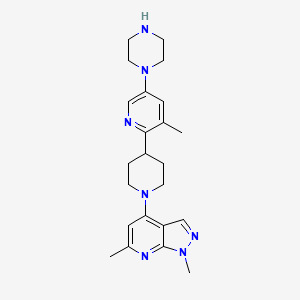

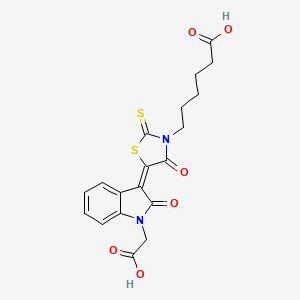
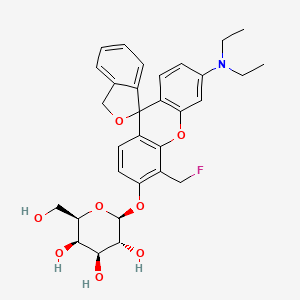
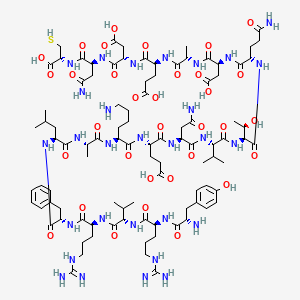
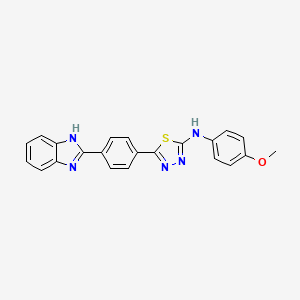

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
